molecular formula C11H8FN3S B2593364 N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline CAS No. 1825588-93-9

N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline

Cat. No.: B2593364
CAS No.: 1825588-93-9
M. Wt: 233.26
InChI Key: RVYFLBALASKYAU-UHFFFAOYSA-N
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Description

N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline is a compound that features a thiazole ring, a cyano group, and a fluoro-substituted aniline moiety

Properties

IUPAC Name

(4-fluorophenyl)-(1,3-thiazol-2-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-9-1-3-10(4-2-9)15(8-13)7-11-14-5-6-16-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFLBALASKYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CC2=NC=CS2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline typically involves the reaction of 4-fluoroaniline with a thiazole derivative and a cyano group donor. One common method is the cyanoacetylation of 4-fluoroaniline followed by cyclization with a thiazole derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets . The fluoro group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-4-chloro-N-[(1,3-thiazol-2-yl)methyl]aniline
  • N-cyano-4-bromo-N-[(1,3-thiazol-2-yl)methyl]aniline
  • N-cyano-4-methyl-N-[(1,3-thiazol-2-yl)methyl]aniline

Uniqueness

N-cyano-4-fluoro-N-[(1,3-thiazol-2-yl)methyl]aniline is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

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